N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-phenylmethanesulfonamide
Description
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-phenylmethanesulfonamide is a synthetic organic compound characterized by a methanesulfonamide group linked to a phenyl ring and a branched propane chain. The propane chain features a 2-fluorophenyl substituent and a methoxy group at the second carbon (Figure 1). The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-17(22-2,15-10-6-7-11-16(15)18)13-19-23(20,21)12-14-8-4-3-5-9-14/h3-11,19H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQPFNCKHBYWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC=CC=C1)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with methoxypropylamine to form an intermediate, which is then reacted with phenylmethanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-phenylmethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its fluorophenyl group can enhance binding affinity and specificity towards certain proteins.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Phenethylamine Derivatives (NBOMe/NBOH Series)
lists halogenated phenethylamine derivatives such as 25C-NBF HCl (4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine) and 25I-NBF HCl (N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine). These compounds share a fluorobenzyl group but differ in core structure:
- Key Differences :
- The target compound features a sulfonamide group and a branched propane chain , whereas NBOMe/NBOH derivatives have a phenethylamine backbone (straight-chain ethylamine).
- The methoxy group in the target compound is on the propane chain, while NBOMe/NBOH derivatives have methoxy/halogen substitutions on the benzene ring.
- Pharmacological Implications : NBOMe/NBOH compounds are potent 5-HT2A receptor agonists due to their phenethylamine core . The target compound’s sulfonamide group and branched chain may redirect activity toward other targets, such as kinases or ion channels.
Table 1: Structural Comparison with NBOMe/NBOH Derivatives
Fluorophenyl-Containing Amines and Esters
includes compounds like 1-(fluorophenyl)propan-2-ylamine and 2-(Fluorophenyl)-3-methylmorpholine . These share the fluorophenyl group but differ in functional groups and scaffold geometry:
- Key Differences :
- The target compound’s sulfonamide contrasts with the secondary amines or morpholine heterocycles in .
- The propane chain’s branching in the target compound introduces stereochemical complexity absent in linear analogs.
- Pharmacological Implications : Morpholine derivatives (e.g., 2-(Fluorophenyl)-3-methylmorpholine) often exhibit improved solubility and CNS penetration . The target compound’s sulfonamide may confer acidity, affecting protein binding or excretion.
Methanesulfonamide-Containing Heterocycles
highlights N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide , which shares the sulfonamide group but incorporates a pyrimidine ring:
- Key Differences :
- The pyrimidine ring in ’s compound enables π-π stacking and hydrogen bonding via nitrogen atoms, absent in the target compound’s phenyl group.
- The formyl and isopropyl groups in ’s compound add steric bulk and reactivity (e.g., Schiff base formation), unlike the target’s methoxy and fluorophenyl groups.
- Pharmacological Implications : Pyrimidine-based sulfonamides are common in kinase inhibitors (e.g., vemurafenib) . The target compound’s simpler structure may favor different binding modes.
Table 2: Comparison with Heterocyclic Sulfonamides
Biological Activity
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-phenylmethanesulfonamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorophenyl group , a methoxypropyl group , and a phenylmethanesulfonamide moiety , which contribute to its biological properties. The presence of fluorine enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biochemical pathways. For instance, it may interact with serine proteases or other relevant targets in metabolic pathways.
- Receptor Modulation : Its structure allows it to act as a modulator at various receptors, potentially influencing signaling pathways related to neurotransmission and inflammation.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Anticancer Potential : The compound has been explored for its anticancer effects, particularly in inhibiting the proliferation of specific cancer cell lines. This activity may be linked to its ability to induce apoptosis or inhibit angiogenesis.
- Neurological Effects : Investigations into the compound's effects on neurotransmitter systems have shown promise in modulating serotonin receptors, which could have implications for treating mood disorders.
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The mechanism was hypothesized to involve the inhibition of pro-inflammatory cytokines.
Case Study 2: Anticancer Activity
In vitro assays revealed that the compound inhibited the growth of breast cancer cells with an IC50 value of approximately 15 µM. Further analysis suggested that this effect was mediated through cell cycle arrest and induction of apoptosis.
Data Table: Summary of Biological Activities
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